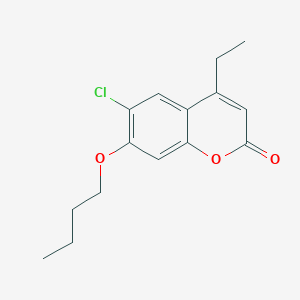
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one, also known as Clotrimazole, is a synthetic antifungal agent that belongs to the class of imidazole derivatives. It is widely used in the treatment of various fungal infections, including ringworm, athlete's foot, and jock itch. Clotrimazole works by inhibiting the growth of fungi by disrupting their cell membrane and preventing the synthesis of ergosterol, an essential component of the fungal cell membrane.
Mecanismo De Acción
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. This disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and ultimately cell death. 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol.
Biochemical and physiological effects:
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one has been found to have a broad range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and to have anticancer properties. In addition, 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one has been found to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one is a widely used antifungal agent that has been extensively studied for its biochemical and physiological effects. Its advantages include its broad-spectrum activity against fungi and its potential use in the treatment of cancer. However, its limitations include its potential toxicity and the development of resistance in some fungal species.
Direcciones Futuras
There are several potential future directions for research on 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one. These include the development of new derivatives with improved antifungal and anticancer activity, the study of its mechanism of action and its interaction with fungal and cancer cells, and the development of new formulations for topical and systemic use. In addition, further studies are needed to evaluate the safety and efficacy of 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one in clinical settings.
Métodos De Síntesis
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one can be synthesized by the condensation of 2-chloroacetophenone with ethyl acetoacetate, followed by cyclization with sodium hydroxide in the presence of butyl bromide. The resulting compound is then chlorinated and reacted with sodium methoxide to yield 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one has been extensively studied for its antifungal and antiproliferative properties. It has been shown to be effective against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. In addition, 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast, prostate, and lung cancer.
Propiedades
IUPAC Name |
7-butoxy-6-chloro-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c1-3-5-6-18-14-9-13-11(8-12(14)16)10(4-2)7-15(17)19-13/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSXZYUARPYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C2C(=CC(=O)OC2=C1)CC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)

![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)
![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)

![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)
![2-chloro-5-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091376.png)

![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5091403.png)